Degree of Polymerization and Branching Density
Amylose exhibits a substantially lower and narrower degree of polymerization (DPn) range with near-linear architecture compared to the highly branched, high-molecular-weight amylopectin. Specifically, fractionated corn amylose displays DPn of 500–1000 with only 0–1 branch points per 1000 glucose units, whereas amylopectin possesses a weight-average molecular weight exceeding 7 × 10^7 Da and short branch chains (weight-average DP 15–18) with branching ratios >1.5 [1]. This architectural dichotomy dictates all downstream functional properties.
| Evidence Dimension | Number-average degree of polymerization (DPn) and branching frequency |
|---|---|
| Target Compound Data | DPn = 500–1000; 0–1 branch points per 1000 glucose units |
| Comparator Or Baseline | Amylopectin: weight-average DP of short branch chains = 15–18; branching ratio >1.5; Mw = 7.08–7.89 × 10^7 Da |
| Quantified Difference | Amylose is essentially linear (<0.1% branch points); amylopectin is highly branched with short external chains |
| Conditions | Fractionated corn starch; molecular weight determined by multi-angle laser light scattering; DP by size-exclusion chromatography |
Why This Matters
Amylose's linearity enables intermolecular alignment and crystalline junction formation, whereas amylopectin's branching sterically inhibits such ordering—directly impacting gelation, film formation, and retrogradation behavior.
- [1] Mua, J.P.; Jackson, D.S. Relationships between Functional Attributes and Molecular Structures of Amylose and Amylopectin Fractions from Corn Starch. Journal of Agricultural and Food Chemistry 1997, 45(10), 3848–3854. DOI: 10.1021/jf9608783. View Source
